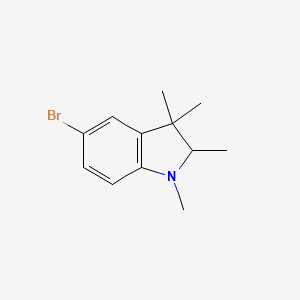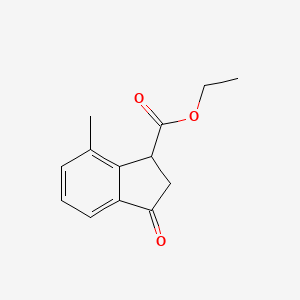
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate is a chemical compound with the molecular formula C13H22O3Si. It is a derivative of nonynoic acid and is characterized by the presence of a trimethylsilyl group and a keto group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate typically involves the reaction of 8-nonynoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in protecting group chemistry. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate: Characterized by the presence of a trimethylsilyl group and a keto group.
Methyl 3-oxo-9-(trimethylsilyl)non-8-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl 3-oxo-9-(trimethylsilyl)nonanoate: Similar structure but without the triple bond.
Propriétés
| 113587-28-3 | |
Formule moléculaire |
C13H22O3Si |
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
methyl 3-oxo-9-trimethylsilylnon-8-ynoate |
InChI |
InChI=1S/C13H22O3Si/c1-16-13(15)11-12(14)9-7-5-6-8-10-17(2,3)4/h5-7,9,11H2,1-4H3 |
Clé InChI |
PGFIISLZXAPODU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)CCCCC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)

![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)


![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)

